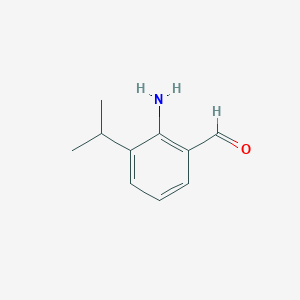
2-Amino-3-isopropylbenzaldehyde
説明
2-Amino-3-isopropylbenzaldehyde (CAS: 1289083-98-2) is a benzaldehyde derivative featuring an amino group (-NH₂) at the 2-position and an isopropyl group (-CH(CH₃)₂) at the 3-position of the aromatic ring. This structural arrangement confers unique physicochemical properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and coordination chemistry ligands. The compound’s aldehyde group enables nucleophilic addition reactions, while the amino group participates in condensation or metal-chelation processes.
Safety protocols emphasize its sensitivity to heat and ignition sources, requiring storage away from open flames or hot surfaces . Key handling precautions include:
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
2-amino-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H13NO/c1-7(2)9-5-3-4-8(6-12)10(9)11/h3-7H,11H2,1-2H3 |
InChIキー |
LZSDAZWTNYUOJH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=C1N)C=O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-isopropylbenzaldehyde typically involves the nitration of isopropylbenzene followed by reduction and subsequent formylation. One common method starts with the nitration of isopropylbenzene to form 3-nitroisopropylbenzene. This intermediate is then reduced to 3-aminoisopropylbenzene using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, the amino group is formylated using a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
化学反応の分析
反応の種類: 2-アミノ-3-イソプロピルベンズアルデヒドは、次を含むさまざまな化学反応を起こします。
酸化: アルデヒド基は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)のような酸化剤を使用してカルボン酸に酸化できます。
還元: アルデヒド基は、水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用してアルコールに還元できます。
置換: アミノ基は求核置換反応に関与し、亜硝酸(HNO2)のような試薬を使用して他の官能基に置き換えることができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム(KMnO4)。
還元: メタノール中の水素化ホウ素ナトリウム(NaBH4)。
置換: 亜硝酸ナトリウム(NaNO2)と塩酸(HCl)からその場で生成された亜硝酸(HNO2)。
主な生成物:
酸化: 2-アミノ-3-イソプロピル安息香酸。
還元: 2-アミノ-3-イソプロピルベンジルアルコール。
置換: 使用される求核試薬に応じて、さまざまな置換ベンズアルデヒド。
4. 科学研究への応用
2-アミノ-3-イソプロピルベンズアルデヒドは、科学研究においていくつかの応用があります。
化学: これは、医薬品や農薬を含むより複雑な有機分子の合成における中間体として使用されます。
生物学: これは、創薬と開発に使用できる生物学的に活性な化合物の合成のためのビルディングブロックとして役立ちます。
医学: この化合物は、抗菌作用や抗がん作用など、その潜在的な治療特性について調査されています。
科学的研究の応用
2-Amino-3-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
2-アミノ-3-イソプロピルベンズアルデヒドの作用機序はその特定の用途によって異なります。生物系では、酵素や受容体など、さまざまな分子標的に作用してその効果を発揮する可能性があります。たとえば、活性部位に結合することにより、特定の酵素の阻害剤として機能し、その活性を阻害することができます。 関与する正確な分子経路は、特定の生物学的状況によって異なる場合があります .
類似の化合物:
2-アミノ-3-メチルベンズアルデヒド: イソプロピル基の代わりにメチル基を持つ類似の構造。
2-アミノ-4-イソプロピルベンズアルデヒド: イソプロピル基が4位にある異性体。
3-アミノ-2-イソプロピルベンズアルデヒド: アミノ基が3位、イソプロピル基が2位にある異性体。
独自性: 2-アミノ-3-イソプロピルベンズアルデヒドは、ベンゼン環上のアミノ基とイソプロピル基の特定の位置により独特であり、その反応性と他の分子との相互作用に影響を与える可能性があります。 この独特の構造は、その異性体や他の類似の化合物と比較して、独特の化学的および生物学的特性をもたらす可能性があります .
類似化合物との比較
Comparison with Similar Compounds
2-Amino-3-isopropylbenzaldehyde belongs to a broader class of amino-substituted aromatic aldehydes and amines. Below is a comparative analysis with structurally related compounds (Table 1) and their distinguishing features:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Influence: The aldehyde group in this compound enhances its reactivity in condensation reactions (e.g., Schiff base formation) compared to 2-Amino-N-isopropylbenzamide, which has a stable amide group . Substituent Position: 1-Amino-2-Methylbenzene lacks the aldehyde and isopropyl groups, reducing its utility in metal-chelation but increasing its role in dye synthesis due to simpler structure .
Thermal Stability: this compound’s heat sensitivity (P210 ) contrasts with 5-Amino-3-methylisothiazole hydrochloride, which, as a salt, exhibits higher thermal stability.
Solubility and Handling: Ionic derivatives (e.g., 5-Amino-3-methylisothiazole HCl) are water-soluble, whereas this compound’s nonpolar isopropyl group necessitates organic solvents for dissolution.
Research Findings and Data Limitations
While direct comparative studies are scarce, structural analogs highlight critical trends:
- Reactivity: The aldehyde group in this compound facilitates faster kinetics in nucleophilic additions compared to methyl- or amide-substituted analogs.
- Safety Profile: Its flammability under heat distinguishes it from non-aldehydic derivatives like 1-Amino-2-Methylbenzene, which pose fewer combustion risks .
生物活性
2-Amino-3-isopropylbenzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an amino group and an isopropyl group attached to a benzaldehyde moiety. Its chemical structure can be represented as follows:
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. It has demonstrated significant activity against a range of bacterial strains.
- Minimum Inhibitory Concentrations (MICs) : The compound exhibited MIC values ranging from 50 to 70 µg/mL against several tested bacterial strains, indicating moderate antibacterial activity. This activity is likely attributed to the presence of the amino and aldehyde functional groups, which can interact with microbial cell structures and inhibit growth .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 60 |
| Bacillus subtilis | 70 |
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays. The compound demonstrated a notable ability to scavenge free radicals, particularly in the ABTS assay.
- Scavenging Effect : The compound's antioxidant efficiency was assessed alongside other derivatives, showing that it ranked among the top compounds in terms of radical scavenging capacity.
| Compound | ABTS Scavenging (%) |
|---|---|
| This compound | 85 |
| Control (Ascorbic Acid) | 95 |
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines.
- Cell Lines Tested : The compound was tested against HePG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| HePG-2 | 8.92 ± 0.6 |
| HCT-116 | 8.22 ± 0.9 |
| MCF-7 | 6.89 ± 0.4 |
These results indicate that the compound exhibits strong anticancer properties, potentially making it a candidate for further development in cancer therapeutics .
Case Studies
- Study on Antimicrobial Effects : A study conducted on the antimicrobial efficacy of various aldehydes, including this compound, revealed its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential use in developing new antimicrobial agents .
- Antioxidant Evaluation : In a comparative study of several compounds with antioxidant properties, this compound showed superior activity compared to traditional antioxidants like ascorbic acid, indicating its potential application in food preservation and health supplements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


